![molecular formula C16H15NOS3 B5667560 5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)
5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
5-Acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound that has been explored in various synthetic and chemical contexts. It belongs to a class of compounds known as quinoline-thiones, which are known for their versatile chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline-4(1H)-thiones, a related class, can be achieved through a base-promoted synthesis involving o-alkynylanilines and aroyl/acyl isothiocyanates. This process involves a 6-exo-dig S-cyclization followed by rearrangement to yield the quinoline-thiones (Modi, Sau, & Patel, 2017). Additionally, derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones have been synthesized and applied as protein kinase inhibitors (Medvedeva & Shikhaliev, 2022).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic fragment, which includes a quinoline moiety fused with a dithiolo ring. The presence of acryloyl and trimethyl groups adds to its complexity and influences its chemical behavior.
Chemical Reactions and Properties
The 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones, closely related to the compound , undergo 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. The rate of cycloaddition varies with the electron-deficiency of the triple bond involved in the reaction (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
properties
IUPAC Name |
1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS3/c1-5-12(18)17-11-8-9(2)6-7-10(11)13-14(16(17,3)4)20-21-15(13)19/h5-8H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWBRHWPVXHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=C)(C)C)SSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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